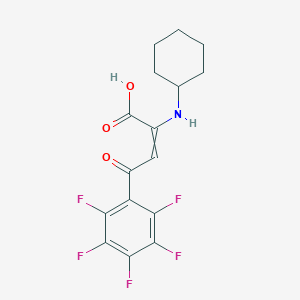
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexylamino group, a pentafluorophenyl group, and a but-2-enoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid typically involves multiple steps. One common method includes the reaction of cyclohexylamine with a suitable precursor, followed by the introduction of the pentafluorophenyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. Advanced purification techniques, such as chromatography, may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the use of solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclohexylamino)-4-oxo-4-(trifluoromethyl)but-2-enoic acid: Similar structure but with a trifluoromethyl group instead of a pentafluorophenyl group.
2-(Cyclohexylamino)-4-oxo-4-(phenyl)but-2-enoic acid: Similar structure but with a phenyl group instead of a pentafluorophenyl group.
Uniqueness
2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
162188-44-5 |
|---|---|
Formule moléculaire |
C16H14F5NO3 |
Poids moléculaire |
363.28 g/mol |
Nom IUPAC |
2-(cyclohexylamino)-4-oxo-4-(2,3,4,5,6-pentafluorophenyl)but-2-enoic acid |
InChI |
InChI=1S/C16H14F5NO3/c17-11-10(12(18)14(20)15(21)13(11)19)9(23)6-8(16(24)25)22-7-4-2-1-3-5-7/h6-7,22H,1-5H2,(H,24,25) |
Clé InChI |
GIJGAJBOKJXTNS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=CC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)
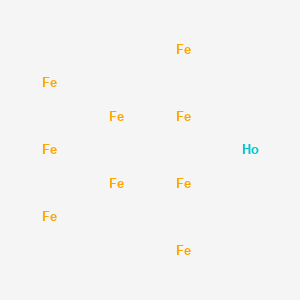
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
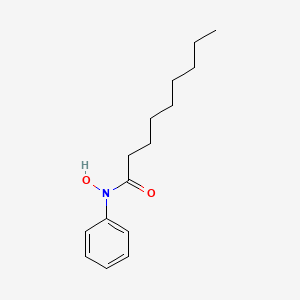
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
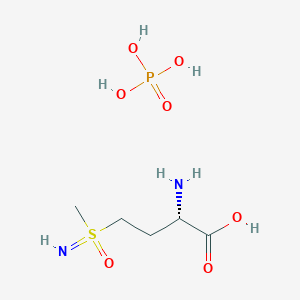
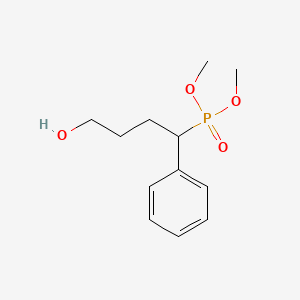

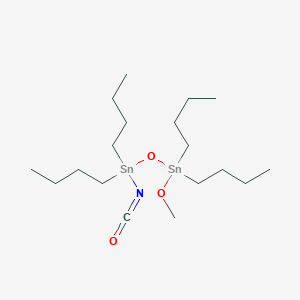

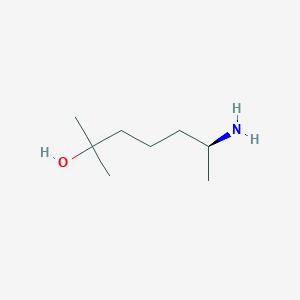
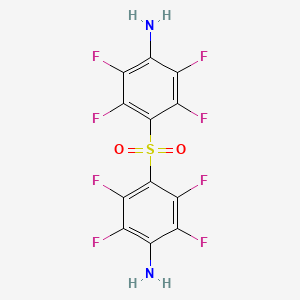
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)
